1-Butoxy-4-(4-methylphenyl)phthalazine is a synthetic compound belonging to the phthalazine family. This family is characterized by a bicyclic structure that includes two nitrogen atoms in adjacent positions within the ring. Phthalazine derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties. The specific compound 1-butoxy-4-(4-methylphenyl)phthalazine is notable for its potential pharmacological applications, particularly in medicinal chemistry and drug development.
The compound can be synthesized through various chemical methods, and it is commercially available from chemical suppliers like BenchChem, which provides detailed product information and synthesis routes.
1-Butoxy-4-(4-methylphenyl)phthalazine is classified as a heterocyclic aromatic compound due to its nitrogen-containing ring structure. It falls under the category of phthalazines, which are recognized for their significant biological activities.
The synthesis of 1-butoxy-4-(4-methylphenyl)phthalazine typically involves several key steps:
The use of continuous flow reactors and automated systems can enhance efficiency and yield during industrial production. Purification techniques such as recrystallization or chromatography are employed to achieve high purity levels of the final product.
The molecular structure of 1-butoxy-4-(4-methylphenyl)phthalazine features a phthalazine core substituted with a butoxy group and a para-methylphenyl group. The structural formula can be represented as follows:
1-Butoxy-4-(4-methylphenyl)phthalazine can participate in various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 1-butoxy-4-(4-methylphenyl)phthalazine involves its interaction with specific molecular targets, potentially acting as an inhibitor of certain enzymes or receptors. This modulation of biological processes may contribute to its pharmacological effects, particularly in therapeutic contexts such as antihypertensive applications or cancer treatment.
Relevant data regarding spectral properties can be obtained through techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR), which confirm the structural integrity and purity of synthesized compounds .
1-Butoxy-4-(4-methylphenyl)phthalazine has several scientific uses:
This compound's diverse applications highlight its significance in both research and industrial settings, making it a valuable subject for further study in medicinal chemistry and related fields.
Phthalazine (benzo[d]pyridazine) is a bicyclic heteroaromatic system comprising a benzene ring fused with a pyridazine ring (1,2-diazine). This scaffold features two adjacent nitrogen atoms at positions 1 and 2, creating a polarized electron system that enables diverse non-covalent interactions with biological targets. The phthalazine core exhibits planar molecular geometry, facilitating π-stacking interactions with aromatic residues in enzyme binding pockets, as confirmed by X-ray crystallographic studies [8]. Its tautomerism between 1(2H)- and 4(3H)-phthalazinone forms allows adaptive hydrogen bonding, while the electron-deficient diazine ring accepts electrons in charge-transfer complexes [3].
Functionally, the phthalazine nucleus serves as a privileged scaffold in medicinal chemistry due to its balanced physicochemical properties:
Table 1: Bioactive Phthalazine Derivatives and Their Therapeutic Applications
Compound Name | Substitution Pattern | Primary Therapeutic Target | Clinical Status |
---|---|---|---|
Vatalanib (PTK787) | 1-(4-Chloroanilino)-4-phthalazine | VEGFR-2 kinase inhibitor | Phase III trials |
Olaparib | 4-[(3-[(4-Carbamoylpiperidin-1-yl)carbonyl]-4-fluorophenyl]methyl)phthalazin-1(2H)-one | PARP inhibitor | Approved (ovarian cancer) |
Azelastine | 4-[(4-Chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one | Histamine H1 receptor antagonist | Marketed (allergic rhinitis) |
The structural versatility of phthalazine enables its integration into inhibitors for over 20 enzyme classes, including kinases (VEGFR-2, EGFR), oxidoreductases (aldose reductase), and nucleases (PARP) [1] [3]. This adaptability stems from the core’s capacity for regiospecific functionalization at N1, C4, and the benzenoid ring, allowing precise optimization of target engagement.
Substituents at the N1 and C4 positions dictate the pharmacological and physicochemical profiles of phthalazine derivatives. Three strategic substitution patterns dominate drug design:
Table 2: Electronic and Steric Effects of Key Substituents
Substituent Position | Group | Hammett Constant (σ) | Steric Parameter (Es) | Effect on LogD7.4 |
---|---|---|---|---|
N1 | O-n-Butyl | -0.32 | -0.39 | +1.25 ± 0.15 |
C4 | 4-Methylphenyl | -0.17 | -0.70 | +1.80 ± 0.20 |
C4 | 4-Fluorophenyl | +0.06 | -0.46 | +1.65 ± 0.18 |
1-Butoxy-4-(4-methylphenyl)phthalazine has evolved as a quintessential model system for structure-property relationship (SPR) studies due to its balanced molecular characteristics and synthetic tractability. Key factors driving its adoption include:
Unit cell parameters: Monoclinic P2₁/c, a = 12.4873(2) Å, b = 8.8011(1) Å, c = 15.4425(2) Å, β = 92.458(1)°, V = 1695.60(4) ų [8]
Drug-Likeness Metrics:
Table 3: Key Characteristics of 1-Butoxy-4-(4-methylphenyl)phthalazine
Property | Value/Description | Experimental Method | Reference |
---|---|---|---|
Molecular formula | C₁₉H₂₀N₂O | Elemental analysis | [5] |
Melting point | 184–186°C | Capillary method | [8] |
Solubility (pH 7.4) | 2.2 μg/mL (7.2 μM) | UV spectrophotometry | [5] |
Crystal system | Monoclinic | SC-XRD | [8] |
Space group | P2₁/c | SC-XRD | [8] |
Torsion angle (N1-O-C1-C2) | -176.3(2)° | SC-XRD | [8] |
The compound’s structural features enable three primary research applications:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: